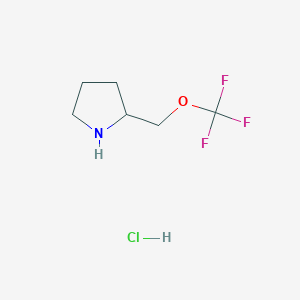
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3NO and its molecular weight is 205.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Effects and Applications in Medicine and Industry : Pyrrolidines, a category which includes compounds like 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride, have shown significant biological effects. Many pyrrolidines are used in medicine, and they also find applications in industry, such as in the production of dyes or agrochemical substances. A study on the synthesis of pyrrolidines highlighted their importance in modern science, suggesting that similar protocols might be applied to analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Influenza Neuraminidase Inhibitors : A study described the discovery of a potent inhibitor of influenza neuraminidase, which was developed using pyrrolidine cores. This highlights the potential use of pyrrolidines in the development of antiviral drugs. The study also involved the synthesis of analogues and the analysis of their structural interaction with the enzyme active site (Wang et al., 2001).
Synthesis of Optically Active Triamines : Another research focused on the synthesis of new optically active triamines derived from pyrrolidines. The study investigated their coordination with CuII in solution and their X-ray crystal structures, indicating their potential in the development of new compounds for various applications (Bernauer et al., 1993).
Cognitive Enhancement Properties : Pyrrolidine derivatives have been studied for their cognitive enhancement properties. For instance, a study on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine demonstrated its effectiveness in rodent and primate models of cognitive enhancement, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997).
Maillard Reaction Polymers : A study involving the Maillard reaction system identified N-methyl-2-(hydroxymethyl)pyrrole as a major product, indicating the reactivity of pyrrolidine derivatives in these systems. This research contributes to understanding the formation of melanoidins in Maillard reactions, which has implications in food chemistry and possibly in the synthesis of new materials (Tressl et al., 1998).
Propriétés
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHUWVIKPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B7971078.png)
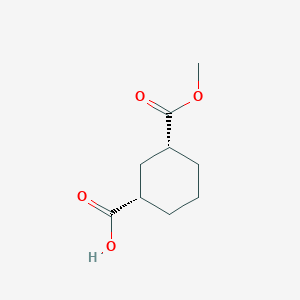
![1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B7971115.png)
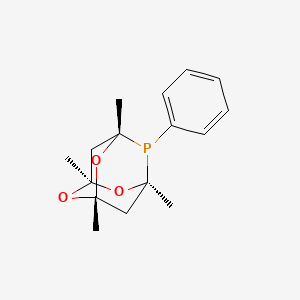

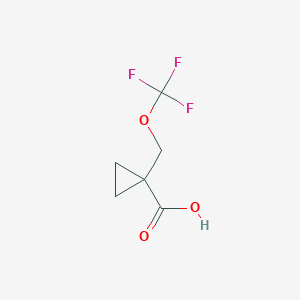
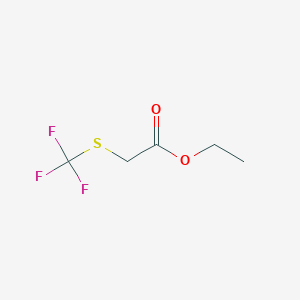



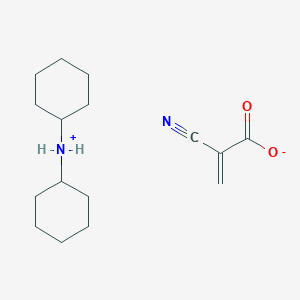
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)
